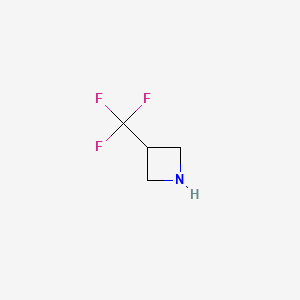

3-(Trifluoromethyl)azetidine

Descripción

Significance of Four-Membered Nitrogen Heterocycles in Synthetic Chemistry

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of saturated aza-heterocyclic compounds in the fields of organic synthesis and medicinal chemistry. rsc.orglifechemicals.commedwinpublishers.comnih.gov Their significance stems from their unique structural and chemical properties. The azetidine (B1206935) ring, a four-membered structure containing one nitrogen atom, possesses considerable ring strain (approximately 25.2 kcal/mol), which dictates its reactivity. longdom.orgrsc.org While this strain makes them more reactive than their larger five-membered (pyrrolidine) counterparts, they are notably more stable and easier to handle than their smaller three-membered (aziridine) analogs. rsc.org This balance of stability and reactivity makes azetidines versatile intermediates and valuable scaffolds. rsc.orgnih.gov

In synthetic chemistry, azetidines serve as versatile building blocks for constructing more complex molecules and other nitrogen-containing compounds. nih.govnumberanalytics.com Their strained ring can undergo various transformations, including ring-opening reactions, which allows for the controlled introduction of functional groups and the creation of intricate molecular architectures. longdom.orgnumberanalytics.comchim.it The most established methods for creating the azetidine ring are through cyclization and cycloaddition reactions. medwinpublishers.com

In medicinal chemistry, the incorporation of the azetidine moiety into drug candidates is a widely used strategy. longdom.orgnih.gov The rigid, three-dimensional structure of the azetidine ring can help to lock a molecule into a specific conformation, which can lead to improved binding affinity and selectivity for biological targets. nih.gov Azetidine-containing compounds have demonstrated a wide array of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. medwinpublishers.comnih.gov L-azetidine-2-carboxylic acid, a naturally occurring derivative isolated in 1955, is a known antagonist of the proline receptor. medwinpublishers.com The prevalence of azetidines in pharmaceutical agents and natural products underscores their importance in drug discovery and development. semanticscholar.org

Rationale for Trifluoromethyl Substitution in Azetidine Scaffolds

The strategic introduction of a trifluoromethyl (CF3) group into organic molecules, including azetidine scaffolds, is a cornerstone of modern drug design. hovione.comacs.org This substitution is motivated by the unique and powerful effects the CF3 group imparts on a molecule's physicochemical and biological properties. acs.orgbeijingyuji.com The CF3 group is often used as a bioisostere, replacing a methyl (CH3) or chloro (Cl) group to enhance a compound's therapeutic profile. wikipedia.org

Several key properties are modulated by trifluoromethylation:

Lipophilicity: Substituting a methyl group with a trifluoromethyl group generally increases the molecule's lipophilicity (fat solubility). acs.orgacs.org This enhanced lipophilicity can lead to better absorption and transport of the drug molecule across biological membranes, potentially improving its bioavailability. beijingyuji.comacs.org

Electronic Effects: Fluorine is the most electronegative element, and the CF3 group is a strong electron-withdrawing group. acs.orgacs.org This property can significantly alter the electron density of neighboring functional groups within the molecule. acs.org For instance, it can lower the pKa (increase the acidity) of nearby acidic protons or decrease the basicity of amines, which can influence how the molecule interacts with its biological target. acs.orgwikipedia.org

Binding Interactions: The CF3 group can enhance binding selectivity at an enzyme's active site, often fitting into hydrophobic pockets. beijingyuji.com Its unique steric and electronic properties can lead to more potent and selective interactions with protein targets. ontosight.ai

These modifications collectively aim to improve a drug candidate's pharmacokinetic and pharmacodynamic profile, making trifluoromethylated scaffolds like 3-(trifluoromethyl)azetidine highly desirable in medicinal chemistry research. hovione.comacs.org

Overview of Research Trajectories on this compound

Research on this compound and its derivatives has focused primarily on its synthesis and its application as a building block for creating more complex molecules with potential therapeutic value. smolecule.comchemicalbook.com The unique combination of the strained azetidine ring and the electron-withdrawing trifluoromethyl group makes this compound a valuable, albeit challenging, synthetic target.

Synthetic approaches to the this compound core often rely on multistep sequences. One prominent strategy involves the use of β-lactam (azetidin-2-one) building blocks. smolecule.comresearchgate.net For example, 4-(trifluoromethyl)azetidin-2-ones can be prepared and then selectively reduced to yield the corresponding azetidines. smolecule.com Another approach is the cyclization of acyclic precursors, such as γ-amino alcohols, though the electron-withdrawing nature of the CF3 group can reduce the nucleophilicity of the nitrogen atom, often necessitating strong bases to facilitate the ring-closing step. rsc.org

Once synthesized, this compound serves as a key intermediate. smolecule.com Its derivatives are being explored for a range of potential biological activities, leveraging the properties conferred by the trifluoromethyl group. Research indicates potential applications in several areas:

Antimicrobial Properties: Some derivatives are being investigated as potential antibacterial agents. smolecule.com

Anti-inflammatory Activity: The unique electronic characteristics imparted by the CF3 group may enhance anti-inflammatory effects in certain derivatives. smolecule.com

Central Nervous System (CNS) Disorders: Substituted azetidines are of interest for treating neurological and psychiatric conditions. For instance, derivatives of 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol have been studied for their potential to inhibit glycine (B1666218) transporters, with implications for treating schizophrenia.

The research trajectory for this compound highlights its role as a high-value scaffold in medicinal chemistry, with ongoing efforts to develop efficient synthetic routes and explore the full therapeutic potential of its derivatives. smolecule.comchemicalbook.com

Research Data & Chemical Properties

Below are tables summarizing key data related to this compound and its derivatives.

Table 1: Physicochemical Properties of this compound This table is interactive. Click on headers to sort.

| Property | Value | Source |

|---|---|---|

| CAS Number | 1221349-18-3 | smolecule.comambeed.com |

| Molecular Formula | C4H6F3N | ambeed.com |

| Molecular Weight | 125.09 g/mol | ambeed.com |

| Character | Building block | chemicalbook.com |

Table 2: Reported Biological Activities of Azetidine Derivatives This table is interactive. Click on headers to sort.

| Derivative Class | Potential Biological Activity | Research Context |

|---|---|---|

| This compound Derivatives | Antimicrobial | Investigated as candidates for drug development against resistant bacterial strains. smolecule.com |

| This compound Derivatives | Anti-inflammatory | The CF3 group's electronic properties may enhance anti-inflammatory effects. smolecule.com |

| Azetidine-Quinolone Hybrids | Antibacterial | Showed superior activity against quinolone-susceptible MRSA compared to some clinical fluoroquinolones. lifechemicals.com |

| 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol | CNS Disorders | Investigated as a glycine transporter inhibitor for potential treatment of schizophrenia. |

Compound Index

Table 3: Chemical Compounds Mentioned in this Article

| Compound Name |

|---|

| 1,1,1-trifluoroacetone |

| 1-Benzhydryl-3-(trifluoromethyl)azetidin-3-ol |

| This compound |

| 4-(trifluoromethyl)azetidin-2-one |

| Azetidine |

| Aziridine (B145994) |

| Cefotiam |

| Cobimetinib |

| Ezetimibe |

| Fluoxetine |

| L-azetidine-2-carboxylic acid |

| Levofloxacin |

| Melagatran |

| Penazetidine |

| Pyrrolidine |

Structure

2D Structure

Propiedades

IUPAC Name |

3-(trifluoromethyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3N/c5-4(6,7)3-1-8-2-3/h3,8H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWMNMYONCOJLDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60679130 | |

| Record name | 3-(Trifluoromethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221349-18-3 | |

| Record name | 3-(Trifluoromethyl)azetidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60679130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Trifluoromethyl Azetidine and Its Derivatives

Intramolecular Cyclization Strategies

The construction of the azetidine (B1206935) ring via intramolecular cyclization is a common and effective strategy, typically involving the formation of a carbon-nitrogen bond from a suitable acyclic precursor.

Base-Induced Ring Closure of γ-Haloamines

A foundational method for synthesizing the azetidine ring is the intramolecular nucleophilic substitution of γ-haloamines. frontiersin.org This reaction proceeds via a 4-exo-tet cyclization, where the amine nitrogen acts as a nucleophile, displacing a halide from the γ-carbon. The process is typically promoted by a base, which deprotonates the amine (or a protected precursor) to enhance its nucleophilicity.

The general mechanism involves the treatment of a 3-halo-1-aminopropane derivative with a base. The choice of protecting group on the nitrogen atom is crucial, as it must be stable to the reaction conditions used to introduce the halogen and then be either removable or compatible with the cyclization step. While this is a principal method for azetidine synthesis, its application to substrates bearing a trifluoromethyl group at the 2-position (which would yield a 3-(trifluoromethyl)azetidine) requires careful consideration of the electronic effects of the CF₃ group on the reactivity of the electrophilic carbon center.

Cyclization of γ-Amino Alcohols

The cyclization of γ-amino alcohols provides another robust pathway to the azetidine core. frontiersin.orgmdpi.com This method avoids the direct use of haloamines and instead relies on converting the hydroxyl group of the γ-amino alcohol into a good leaving group, such as a mesylate or tosylate, which is then displaced intramolecularly by the amino group. frontiersin.org

A notable advancement in this area is the lanthanide-catalyzed intramolecular aminolysis of epoxy amines, which can be derived from γ-amino alcohols. frontiersin.orgnih.govnih.gov For instance, La(OTf)₃ has been shown to be an effective catalyst for the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to furnish azetidines. nih.govnih.gov This reaction proceeds in high yields and tolerates a variety of functional groups. nih.govnih.gov The key steps involve activating the alcohol, often via mesylation, followed by a base-induced ring closure. mdpi.com

General Steps for Azetidine Synthesis from γ-Amino Alcohols:

Activation of the Hydroxyl Group: The γ-amino alcohol is treated with an activating agent like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base (e.g., triethylamine) to convert the -OH into a better leaving group (-OMs or -OTs). frontiersin.org

Intramolecular Cyclization: A stronger base is then used to induce the ring-closing Sₙ2 reaction, where the nitrogen atom displaces the leaving group to form the azetidine ring. mdpi.com

Electrophilic Activation and Intramolecular Cyclization of Homoallylic Amines

The intramolecular cyclization of homoallylic amines represents a more modern approach to azetidine synthesis. magtech.com.cnresearchgate.net This strategy typically involves the activation of the double bond by an electrophile, followed by the nucleophilic attack of the tethered amine. The reaction can be initiated by various electrophilic reagents, including halonium sources (e.g., N-bromosuccinimide, NBS), which leads to the formation of a cyclic intermediate that subsequently undergoes ring closure. A recent study demonstrated a cascade trifluoromethylation/cyclization of N-allyl sulfonylynamides, which proceeds via a 4-exo-dig radical cyclization to construct azetidine-fused tricyclic systems under mild conditions. rsc.org This highlights the potential for incorporating trifluoromethyl groups during the cyclization process itself. rsc.org

Ring Expansion and Contraction Approaches

Alternative strategies for constructing the azetidine ring involve the chemical transformation of other cyclic systems, such as three-membered aziridines or four-membered β-lactams.

Transformation from Aziridine (B145994) Precursors

The ring expansion of aziridines offers a powerful method for the synthesis of azetidines. magtech.com.cn This approach leverages the ring strain of the aziridine precursor to drive the formation of the larger, yet still strained, azetidine ring. One sophisticated example involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are themselves derived from 2-(trifluoromethyl)-2H-azirines. nih.gov These highly strained bicyclic compounds react with agents like benzyl (B1604629) chloroformate to yield diversely substituted 3-chloro-2-(trifluoromethyl)azetidines. nih.gov

Another pathway involves the ring expansion of aziridine-2-carboxylates. For instance, 3-(trifluoromethyl)aziridine-2-carboxylates can be converted into 4-(trifluoromethyl)azetidin-2-ones (β-lactams), which are versatile intermediates for azetidine derivatives. researchgate.net The nucleophilic ring-opening of trifluoromethylated aziridines has also been studied, yielding γ-amino-γ-trifluoromethyl phosphonates, demonstrating the utility of these precursors in accessing functionalized acyclic compounds that could potentially be cyclized to azetidines. rsc.org

| Precursor | Reagent | Product | Yield | Reference |

| 2-(Trifluoromethyl)-3-phenyl-1-azabicyclobutane | Benzyl chloroformate | N-(Benzyloxycarbonyl)-3-chloro-3-phenyl-2-(trifluoromethyl)azetidine | 85% | nih.gov |

| 2-(Trifluoromethyl)-3-(4-methoxyphenyl)-1-azabicyclobutane | Benzyl chloroformate | N-(Benzyloxycarbonyl)-3-chloro-3-(4-methoxyphenyl)-2-(trifluoromethyl)azetidine | 84% | nih.gov |

| 2-(Trifluoromethyl)-3-(naphthalen-2-yl)-1-azabicyclobutane | Benzyl chloroformate | N-(Benzyloxycarbonyl)-3-chloro-3-(naphthalen-2-yl)-2-(trifluoromethyl)azetidine | 71% | nih.gov |

| 2-(Trifluoromethyl)-3-(pyridin-2-yl)-1-azabicyclobutane | Benzyl chloroformate | N-(Benzyloxycarbonyl)-3-chloro-3-(pyridin-2-yl)-2-(trifluoromethyl)azetidine | 75% | nih.gov |

Conversion from β-Lactam Systems

The conversion of β-lactams (azetidin-2-ones) into azetidines is a direct and highly effective method for obtaining this heterocyclic system. magtech.com.cn This typically involves the reduction of the lactam carbonyl group to a methylene (B1212753) group. More elaborate transformations can also be employed to introduce further functionality.

A diastereoselective synthesis of 4-trifluoromethylated 2-alkyl- and 2,3-dialkylazetidines has been developed starting from N-Boc-4-(trifluoromethyl)azetidin-2-one. acs.org The synthesis begins with a Wittig reaction on the β-lactam carbonyl group, which introduces an exocyclic double bond. This is followed by catalytic hydrogenation of the double bond to furnish the final azetidine product. acs.org The electron-withdrawing nature of the trifluoromethyl group enhances the electrophilicity of the lactam carbonyl, leading to high yields in the initial Wittig reaction with stabilized ylides. acs.org

| Wittig Reagent | Product | Yield |

| Ethyl (triphenylphosphoranylidene)acetate | N-Boc-4-(trifluoromethyl)azetidin-2-ylidene)acetic acid ethyl ester | 90% |

| tert-Butyl (triphenylphosphoranylidene)acetate | N-Boc-4-(trifluoromethyl)azetidin-2-ylidene)acetic acid tert-butyl ester | 85% |

| (Triphenylphosphoranylidene)acetonitrile | N-Boc-4-(trifluoromethyl)azetidin-2-ylidene)acetonitrile | 75% |

The subsequent hydrogenation of the Wittig products over a palladium on carbon (Pd/C) catalyst in ethyl acetate (B1210297) proceeds with high yield and leads exclusively to the cis-2,4-disubstituted azetidine. acs.org This methodology provides a reliable route to functionalized trifluoromethyl-azetidines, leveraging the well-established chemistry of β-lactams. researchgate.netacs.org

Ring Contraction of Pyrrolidinone Derivatives

A notable strategy for the formation of the azetidine core involves the ring contraction of larger, more readily available heterocyclic systems. A simple and effective one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones has been developed to produce α-carbonylated N-sulfonylazetidines. nih.gov This method relies on the initial monobromination of N-sulfonyl-2-pyrrolidinone derivatives, which are inexpensive and easily accessible. nih.gov

The proposed mechanism for this transformation involves the nucleophilic addition of an alcohol, phenol, or aniline (B41778) to the N-activated amide carbonyl group, leading to a cleavage of the N–C(O) bond. rsc.org This generates an α-bromocarbonyl intermediate with a γ-positioned amide anion. This intermediate subsequently undergoes an intramolecular cyclization via an SN2 pathway, resulting in the contracted N-sulfonylazetidine ring. rsc.org The reaction is typically promoted by a base such as potassium carbonate. nih.govrsc.org This methodology is versatile, allowing for the efficient incorporation of various nucleophiles into the final azetidine product. nih.gov

Catalytic Synthesis Protocols

Catalytic methods offer efficient and selective routes to azetidine scaffolds, often under mild conditions and with high functional group tolerance.

Palladium: Palladium catalysis has been effectively utilized for the synthesis of azetidines through intramolecular C-H amination. acs.orgorganic-chemistry.org One such method involves the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination of substrates containing a picolinamide (B142947) (PA) protecting group. rsc.orgacs.org This reaction proceeds with relatively low catalyst loading and utilizes inexpensive reagents under convenient conditions. acs.org The key step is a reductive elimination from an alkyl–Pd(IV) intermediate, which is promoted by an oxidant like benziodoxole tosylate in combination with a silver salt additive. rsc.org This approach demonstrates excellent functional group tolerance and allows for the formation of the azetidine ring from unactivated C(sp³)–H bonds. rsc.orgacs.org Additionally, palladium-catalyzed hydrogenolysis of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes provides a pathway to cis-3-aryl-2-trifluoromethyl azetidines. nih.gov

Copper: Copper-catalyzed reactions have emerged as powerful tools for constructing the azetidine ring. A photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes enables a [3+1] cyclization to produce highly substituted azetidines. nih.govnih.govnih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals. These intermediates then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to yield the azetidine scaffold. nih.gov This method is notable for its atom economy and the ability to create vicinal tertiary-quaternary or even quaternary-quaternary centers. nih.govnih.gov Another copper(I)-catalyzed strategy involves a tandem nsf.govnih.gov-rearrangement and 4π-electrocyclization cascade of O-propargylic oximes to furnish azetidine nitrones.

Lanthanum: Lanthanide (III) trifluoromethanesulfonates, particularly Lanthanum(III) triflate (La(OTf)₃), have been identified as excellent Lewis acid catalysts for azetidine synthesis. rsc.orgnih.gov A notable application is the La(OTf)₃-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govnih.gov This reaction proceeds with high yields and tolerates a variety of sensitive functional groups. nih.gov The catalyst promotes a C3-selective intramolecular aminolysis of the epoxy amine, leading directly to the formation of the azetidine ring, even in cases where the C4 position is a more reactive benzylic position. nih.gov Computational studies suggest that the coordination of the lanthanum(III) ion to the substrate is crucial for controlling the regioselectivity of the ring-opening and subsequent cyclization. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Reference |

|---|---|---|---|

| Palladium(II) | Intramolecular γ-C(sp³)–H Amination | Low catalyst loading; uses unactivated C-H bonds. | rsc.org, acs.org |

| Copper(I) | Photo-induced [3+1] Radical Cyclization | Forms highly substituted azetidines; atom economical. | nih.gov, nih.gov |

| Lanthanum(III) | Intramolecular Aminolysis of Epoxides | High regioselectivity; tolerates sensitive functional groups. | nih.gov,, nih.gov |

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of complex azetidine structures. A significant development is the enantioselective [2+2] cycloaddition of tethered trifluoromethyl ketimines and allenes, catalyzed by peptide-mimic phosphonium (B103445) salts. organic-chemistry.org This method allows for the facile construction of enantioenriched six-membered ring-fused α-trifluoromethyl azetidines that contain two densely functionalized carbon stereocenters. organic-chemistry.org The reactions typically proceed in high yields with excellent diastereo- and enantioselectivities. organic-chemistry.org Another approach utilizes thiourea (B124793) and squaramide-based catalysts for the asymmetric synthesis of α-azetidinyl tertiary alkyl fluorides and chlorides, providing access to halogenated oxindoles with contiguous chiral centers. These transformations highlight the power of organocatalysis to create structurally diverse and stereochemically complex azetidine derivatives. organic-chemistry.org

Visible-light photoredox catalysis has enabled novel pathways for azetidine synthesis under mild conditions. nih.gov The intermolecular aza Paternò-Büchi reaction, a [2+2] photocycloaddition, has been successfully applied to the synthesis of highly functionalized azetidines. In one example, the triplet state reactivity of 2-isoxazoline-3-carboxylates is harnessed through energy transfer from an iridium photocatalyst, allowing for cycloaddition with a broad range of alkenes. This method is characterized by its operational simplicity and the use of readily available precursors. Furthermore, as mentioned previously, photoredox catalysis can be combined with copper catalysis in the radical annulation of aliphatic amines and alkynes to form the azetidine ring. nih.govnih.gov These photoredox strategies represent a significant advancement in the synthesis of strained four-membered rings.

Stereoselective and Enantioselective Synthesis

The synthesis of enantiomerically pure azetidines is of paramount importance for their application in pharmaceuticals. Chiral auxiliaries provide a reliable method for controlling stereochemistry during synthesis.

Chiral auxiliaries are compounds temporarily incorporated into a synthetic route to direct the stereochemical outcome of a reaction. A classic example is the use of (S)-1-Phenylethylamine as both a chiral auxiliary and a nitrogen source in the synthesis of an enantiomeric pair of azetidine-2,4-dicarboxylic acids. The known absolute configuration of the auxiliary allows for the definitive assignment of the stereochemistry of the final product. Oxazolidinones, popularized by David Evans, are another class of powerful chiral auxiliaries that can be applied to the stereoselective synthesis of azetidine derivatives through reactions such as aldol (B89426) additions and alkylations. The auxiliary is typically attached to the substrate, directs the formation of a new chiral center, and is then cleaved and recovered for reuse, making it a highly efficient strategy for asymmetric synthesis.

Asymmetric Cycloadditions

Asymmetric cycloaddition reactions represent a powerful strategy for the stereocontrolled synthesis of complex molecular architectures, including the this compound scaffold. These methods are pivotal in establishing stereocenters during the formation of the four-membered ring.

One notable approach involves the [3+2] cycloaddition of chiral imino trifluoropyruvate with diazomethane. This reaction yields a separable diastereomeric mixture of triazolines, which can subsequently be converted into the corresponding aziridines through acidic treatment. While this specific example leads to aziridines, the underlying principle of using chiral precursors in cycloadditions is a key strategy for accessing enantiomerically enriched small rings that can serve as precursors to azetidines. nih.gov

Another significant advancement is the squaramide-catalyzed asymmetric domino Michael/Mannich [3+2] cycloaddition. This methodology has been successfully applied to the reaction of 3-methyl-4-nitro-5-isatylidenyl-isoxazoles with N-2,2,2-trifluoroethylisatin ketimines. rsc.org This process efficiently constructs complex dispirooxindoles containing a trifluoromethyl group and four contiguous stereogenic centers. The reaction proceeds with excellent yields and high levels of stereocontrol, demonstrating the power of organocatalysis in asymmetric cycloadditions for creating densely functionalized heterocyclic systems. rsc.org

Formal [2+2] cycloadditions, such as the Staudinger reaction, have also been employed. For instance, a three-component reaction involving N-hydroxyaniline, 2,2,2-trifluoro-1-phenyl-1-diazoethane, and a methyl-2-diazo-3-oxo-5-phenylpent-4-enoate derivative, catalyzed by Rh(II), leads to the formation of a highly substituted trifluoromethyl-azetidine carboxylate with excellent diastereoselectivity. acs.org This transformation proceeds through the in-situ formation of an imine, which then undergoes cycloaddition. acs.org

The following table summarizes key findings in asymmetric cycloadditions for synthesizing trifluoromethyl-containing azetidine precursors and analogues.

| Reaction Type | Reactants | Catalyst/Conditions | Product | Stereoselectivity | Yield | Ref |

| [3+2] Cycloaddition | Chiral imino trifluoropyruvate, Diazomethane | Acidic treatment | Triazoline/Aziridine derivative | Diastereomeric mixture | N/A | nih.gov |

| [3+2] Cycloaddition | 3-methyl-4-nitro-5-isatylidenyl-isoxazoles, N-2,2,2-trifluoroethylisatin ketimines | Squaramide catalyst | 3,2'-Pyrrolidinyl dispirooxindoles | >20:1 dr, up to 96% ee | Up to 99% | rsc.org |

| [2+2] Cycloaddition (Staudinger) | N-hydroxyaniline, 2,2,2-trifluoro-1-phenyl-1-diazoethane, Methyl-2-diazo-3-oxo-5-phenylpent-4-enoate | Rh(II) catalyst | (Trifluoromethyl)azetidine-3-carboxylate | Excellent diastereoselectivity | Good | acs.org |

N/A: Not available in the provided text. dr: diastereomeric ratio. ee: enantiomeric excess.

Diastereoselective Transformations

Diastereoselective transformations are crucial for synthesizing specific stereoisomers of this compound and its derivatives, often by controlling the stereochemical outcome of reactions on existing chiral substrates or by ring-opening of strained precursors.

A prominent strategy involves the strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes, which are themselves prepared via diastereoselective cyclopropanation. nih.gov The reaction of these strained bicycles with benzyl chloroformate or trifluoroacetic anhydride (B1165640) leads to diversely substituted 3-chloroazetidines and azetidin-3-ols bearing a trifluoromethyl group at the C2 position. The palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes provides a convenient route to cis-2,3-disubstituted azetidines. nih.gov For example, the radical reduction of a 3-chloro-2-(trifluoromethyl)azetidine derivative with n-Bu₃SnH afforded a nearly 1:1 mixture of diastereomeric azetidines, highlighting the influence of reaction mechanism on stereocontrol. nih.gov

Another approach is the diastereoselective organolithium addition to trifluoromethyl imines. This method allows for the introduction of various substituents with control over the resulting stereochemistry, providing access to functionalized α-CF₃-amino esters which can be precursors for azetidine synthesis. nih.gov Similarly, Mannich-type reactions of diketones with imino esters, catalyzed by a chiral thiourea organocatalyst, can produce unprotected α-CF₃-amino esters with good enantioselectivity, which are versatile building blocks. nih.gov

The table below details examples of diastereoselective transformations leading to trifluoromethylated azetidines.

| Starting Material | Reagent/Conditions | Product | Key Feature | Diastereomeric Ratio (dr) | Ref |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butane | Benzyl chloroformate | 3-Chloro-2-(trifluoromethyl)azetidine | Strain-release ring-opening | N/A | nih.gov |

| 3-Aryl-2-(trifluoromethyl)-1-azabicyclobutane | Pd-catalyzed hydrogenolysis | cis-3-Aryl-2-(trifluoromethyl)azetidine | Stereospecific hydrogenolysis | N/A | nih.gov |

| 3-Chloro-2-(p-tolyl)-2-(trifluoromethyl)azetidine | n-Bu₃SnH, AIBN | 2-(p-Tolyl)-2-(trifluoromethyl)azetidine | Radical reduction | 55:45 | nih.gov |

| Chiral imino trifluoropyruvate | Diazomethane | Triazoline intermediate | [3+2] Cycloaddition | Separable diastereomers | nih.gov |

N/A: Not available in the provided text. AIBN: Azobisisobutyronitrile.

Access to Optically Pure Compounds

The synthesis of optically pure 3-(trifluoromethyl)azetidines is of paramount importance for their application in medicinal chemistry, where a specific enantiomer is often responsible for the desired biological activity. Several methodologies have been developed to achieve high levels of enantiopurity.

A straightforward synthesis of enantiopure (2R)-2-trifluoromethyl-2-carboxyazetidine has been reported, utilizing a Strecker-type reaction as the key step. nih.gov This synthesis begins with a condensation reaction between (R)-phenylglycinol and ethyl-4,4,4-trifluoroacetoacetate to form a chiral bicyclic oxazolidine (B1195125) intermediate, which effectively controls the subsequent stereochemistry. nih.gov

Biocatalysis offers a powerful and green alternative for accessing enantioenriched compounds. Engineered variants of cytochrome c552 have been developed to catalyze the asymmetric N−H carbene insertion reaction between anilines and benzyl 2-diazotrifluoropropanoate. rochester.edu This enzymatic approach yields chiral α-trifluoromethyl amino esters with excellent yields and high enantiomeric ratios (up to 95:5 er). Interestingly, by modifying the diazo reagent, the enantioselectivity of the enzyme can be inverted to produce the opposite enantiomer with nearly perfect stereocontrol (up to 99.5:0.5 er). rochester.edu These α-trifluoromethyl amino esters are valuable precursors for more complex chiral molecules. rochester.edu

Organocatalysis also provides a robust route to optically pure compounds. As mentioned previously, a squaramide-catalyzed asymmetric [3+2] cycloaddition reaction has been developed to synthesize complex trifluoromethyl-containing spirocyclic compounds with up to 96% enantiomeric excess (ee). rsc.org This method highlights the efficiency of hydrogen-bonding catalysis in controlling the stereochemical outcome of complex multi-component reactions. rsc.org

The following table summarizes various approaches to obtaining optically pure trifluoromethylated azetidines and their key precursors.

| Method | Key Intermediate/Precursor | Catalyst/Chiral Auxiliary | Stereoselectivity | Yield | Ref |

| Strecker-type reaction | Chiral bicyclic oxazolidine | (R)-Phenylglycinol | Enantiopure | N/A | nih.gov |

| Biocatalytic N-H Insertion | α-Trifluoromethyl amino ester | Engineered Cytochrome c552 | Up to 95:5 er (or 99.5:0.5 er with inverted selectivity) | >99% | rochester.edu |

| Asymmetric [3+2] Cycloaddition | 3,2'-Pyrrolidinyl dispirooxindoles | Squaramide catalyst | Up to 96% ee | Up to 99% | rsc.org |

N/A: Not available in the provided text. er: enantiomeric ratio. ee: enantiomeric excess.

Mechanistic Insights into the Reactivity of 3 Trifluoromethyl Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Core

The strained four-membered ring of azetidine is susceptible to cleavage under various conditions. Activation of the nitrogen atom, typically through protonation or conversion to a quaternary ammonium salt (azetidinium intermediate), facilitates nucleophilic attack and subsequent ring opening. magtech.com.cnnih.govbohrium.com The regioselectivity of these reactions is a key aspect, largely dictated by the electronic and steric effects of substituents on the azetidine ring. magtech.com.cnnih.gov

Nucleophile-Induced Ring Opening by Heteroatom Nucleophiles (Oxygen, Nitrogen, Sulfur, Halogens)

The ring-opening of 3-(Trifluoromethyl)azetidine derivatives can be initiated by various heteroatom nucleophiles. This process typically requires activation of the azetidine nitrogen to form a more reactive azetidinium ion. bohrium.comnih.gov The attack of the nucleophile then proceeds, leading to the cleavage of a carbon-nitrogen bond.

Oxygen Nucleophiles: The reaction of N-activated 2-(trifluoromethyl)azetidines with oxygen nucleophiles has been documented. For instance, heating 4-methylbenzyl-2-(trifluoromethyl)azetidine in a 50% aqueous solution of sulfuric acid resulted in a 43% conversion to the corresponding amino alcohol after 14 days, highlighting the deactivating effect of the trifluoromethyl group on nucleophilic ring-opening reactions. ugent.be

Nitrogen Nucleophiles: Nitrogen-based nucleophiles can also participate in the ring-opening of activated azetidines. researchgate.net For example, the reaction of azetidinium salts with amines can lead to the formation of diamine products.

Sulfur Nucleophiles: Thiophenols have been shown to react with activated aziridines, which are structurally related to azetidines, suggesting their potential as nucleophiles for azetidine ring-opening. ugent.be The hard and soft acid-base (HSAB) principle can be a factor in the reactivity differences observed between sulfur and oxygen nucleophiles. ugent.be

Halogen Nucleophiles: Halide ions, such as chloride and bromide, can act as nucleophiles to open the azetidine ring. Treatment of 2-(trifluoromethyl)azetidines with concentrated hydrochloric or hydrobromic acid at high temperatures leads to the formation of 4-halobutan-2-amines. ugent.be The reaction proceeds via an azetidinium ion intermediate, with the halide attacking the less sterically hindered C4 position. ugent.be Fluoride ions have also been used for the ring-opening of azetidine derivatives to produce organofluorine compounds. nih.govrsc.org

Table 1: Examples of Heteroatom Nucleophile-Induced Ring Opening

| Azetidine Derivative | Nucleophile | Activating Agent | Product | Reference |

| 4-methylbenzyl-2-(trifluoromethyl)azetidine | Water | Sulfuric acid | Corresponding amino alcohol | ugent.be |

| 2-(trifluoromethyl)azetidines | Chloride/Bromide | Strong Acid (HCl/HBr) | 4-halobutan-2-amines | ugent.be |

| 2-arylazetidine-2-carboxylic acid ester-derived ammonium salts | Fluoride (Bu4NF) | N-quaternization | Tertiary alkyl fluorides | rsc.org |

Carbon Nucleophile-Mediated Ring Opening

Carbon nucleophiles, such as those derived from organometallic reagents or enolates, can also effect the ring-opening of activated azetidines. These reactions provide a valuable route for the formation of carbon-carbon bonds and the synthesis of more complex acyclic amines. The regioselectivity of these reactions is similarly influenced by the substituents on the azetidine ring. magtech.com.cnarkat-usa.org

Electrophilic Activation and Subsequent Ring Opening

For ring-opening to occur with many nucleophiles, the azetidine nitrogen must first be activated by an electrophile. magtech.com.cnbohrium.com This activation increases the strain and electrophilicity of the ring system, making it more susceptible to nucleophilic attack. Common methods of electrophilic activation include:

N-Protonation: Treatment with strong Brønsted acids like HCl, HBr, or H2SO4 protonates the nitrogen atom, forming an azetidinium ion. ugent.be

N-Acylation: Reaction with acylating agents such as acetyl chloride or methyl chloroformate forms N-acylazetidinium intermediates. ugent.be

N-Alkylation: Quaternization of the nitrogen with alkylating agents like benzyl (B1604629) iodide or trialkyloxonium salts (e.g., Me3OBF4) generates stable azetidinium salts that readily undergo ring-opening. ugent.bechim.it

These electrophilic activation strategies are crucial for overcoming the inherent stability of the azetidine ring and promoting its reaction with a wide range of nucleophiles. magtech.com.cn

Regioselectivity and Stereochemical Control in Ring Opening

The regioselectivity of nucleophilic attack on the this compound ring is a critical aspect of its reactivity. Due to the steric and electronic effects of the trifluoromethyl group, nucleophiles preferentially attack the less hindered carbon atom of the azetidine ring. magtech.com.cnugent.be For instance, in 2-(trifluoromethyl)azetidines, nucleophilic attack occurs regioselectively at the C4 position. ugent.be

The stereochemistry of the ring-opening reaction is also an important consideration. When the reaction proceeds via an SN2 mechanism, an inversion of configuration at the attacked carbon center is expected. This has been observed in the stereocontrolled ring opening of related 2-(trifluoromethyl)aziridines. ugent.be The stereochemical outcome is crucial for the synthesis of enantiomerically pure products.

Role of Azetidinium Intermediates in Ring Opening Mechanisms

The formation of an azetidinium intermediate is a key step in many ring-opening reactions of this compound. magtech.com.cnarkat-usa.orgbeilstein-journals.org This quaternary ammonium salt is significantly more reactive than the neutral azetidine due to increased ring strain and the positive charge on the nitrogen atom, which makes the ring carbons more electrophilic. magtech.com.cnbohrium.com

The azetidinium ion can be generated in situ by protonation or acylation, or it can be pre-formed as a stable salt by N-alkylation. ugent.be Once formed, the azetidinium intermediate is readily attacked by a nucleophile, leading to the cleavage of one of the C-N bonds and the formation of the ring-opened product. The stability and reactivity of the azetidinium intermediate can be influenced by the substituents on the ring and the nature of the counter-ion. nih.gov

Reactivity of the Trifluoromethyl Group

The trifluoromethyl group itself is generally considered to be chemically inert under the conditions typically employed for azetidine ring-opening reactions. Its primary role is to influence the reactivity of the azetidine ring through its strong electron-withdrawing inductive effect and steric bulk. ugent.be These properties decrease the nucleophilicity of the azetidine nitrogen, often necessitating the use of strong bases for cyclization reactions to form the azetidine ring and harsh conditions for its subsequent ring-opening. ugent.bersc.org The CF3 group's electronic effect also plays a significant role in directing the regioselectivity of the ring-opening by favoring nucleophilic attack at the carbon atom further away from it. ugent.be

Influence on Ring Reactivity and Electronic Properties

The azetidine ring, a four-membered nitrogen-containing heterocycle, possesses considerable ring strain of approximately 25.4 kcal/mol. rsc.orgrsc.org This inherent strain is a primary driver of its reactivity, positioning it between the less stable aziridines (27.7 kcal/mol) and the more stable, unreactive pyrrolidines (5.4 kcal/mol). rsc.org This characteristic makes azetidines valuable synthons that are stable enough for handling but can be triggered to react under specific conditions. rsc.orgrsc.orgrsc.org

The incorporation of a strongly electron-withdrawing trifluoromethyl group has a profound impact on the azetidine's chemical behavior. A key effect is the reduction of the nucleophilicity of the ring's nitrogen atom. rsc.org This decreased nucleophilicity makes certain reactions, such as intramolecular cyclization to form the azetidine ring, more challenging, often necessitating the use of strong bases like lithium hexamethyldisilazide (LiHMDS). rsc.org Furthermore, the trifluoromethyl group can exert significant stereochemical control during reactions. For instance, in the palladium-catalyzed hydrogenolysis of 3-aryl-2-trifluoromethyl-1-azabicyclobutanes, the CF₃ group has a remarkable influence on the stereochemical outcome, leading to the formation of the corresponding cis-2,3-disubstituted azetidines. nih.gov

Table 1: Comparison of Ring Strain in Nitrogen Heterocycles

| Heterocycle | Ring Size | Ring Strain (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 27.7 |

| Azetidine | 4 | 25.4 |

| Pyrrolidine | 5 | 5.4 |

Data sourced from reference rsc.org.

Transformations Involving the Trifluoromethyl Moiety (e.g., Trifluoromethylthiolation)

While the influence of the trifluoromethyl group on the azetidine ring is well-documented, direct chemical transformations of the CF₃ moiety itself on a this compound scaffold are less commonly reported in the surveyed literature. Research has predominantly focused on the synthesis of the trifluoromethyl-azetidine core and its subsequent functionalization at other positions on the ring. rsc.orgnih.govresearchgate.net Methodologies such as trifluoromethylthiolation, which would involve the conversion of the C-F bond within the trifluoromethyl group, represent an area of ongoing interest in fluorination chemistry but specific examples applied to this particular azetidine were not detailed in the provided sources.

Studies on Ring Strain and its Chemical Consequences

The significant ring strain inherent to the four-membered azetidine ring is a defining feature of its chemistry. rsc.orgnih.gov This strain energy, estimated at 25.4 kcal/mol, makes the ring susceptible to opening under various conditions, a property that is exploited in synthetic chemistry. rsc.org The stability and reactivity profile of azetidines makes them more versatile than the highly reactive aziridines and more synthetically useful than unreactive pyrrolidines. rsc.orgrsc.org

A powerful demonstration of the chemical consequences of ring strain is seen in the synthesis of functionalized azetidines from highly strained precursors. The strain-release reactions of 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes are a key method for accessing diversely substituted 2-(trifluoromethyl)azetidines. nih.govresearchgate.net Reacting these bicyclic compounds with reagents like benzyl chloroformate or trifluoroacetic anhydride (B1165640) triggers a polar strain-release reaction, opening the bicyclobutane system to cleanly form substituted 3-chloroazetidines or azetidin-3-ols, respectively, with a trifluoromethyl group at the C2 position. nih.govresearchgate.net This approach directly leverages the high strain of the starting material to drive the formation of the less strained, yet still valuable, azetidine ring. researchgate.net

Applications and Strategic Utility in Advanced Chemical Research

3-(Trifluoromethyl)azetidine as a Versatile Synthetic Building Block

The compact and rigid structure of the azetidine (B1206935) ring, particularly when substituted with a trifluoromethyl group, serves as a versatile three-dimensional building block. researchgate.neteurekalert.org This scaffold has gained significant traction as a bioisostere for more common ring systems, offering a pathway to novel chemical space with potentially improved metabolic stability and pharmacokinetic profiles. eurekalert.orgnih.gov

Substituted azetidines are considered privileged heterocyclic scaffolds in medicinal chemistry. researchgate.netnih.gov The this compound core is particularly useful for generating a diverse array of more complex, functionalized heterocyclic systems. researchgate.netnih.gov Its structure allows for the controlled spatial arrangement of substituents, which is crucial for optimizing interactions with biological targets. researchgate.net Synthetic chemists leverage the strain inherent in the four-membered ring to drive reactions that build fused, spirocyclic, and bridged ring systems. researchgate.netnih.gov The trifluoromethyl group enhances the metabolic stability of the azetidine ring, making it a robust scaffold for developing drug candidates that are less susceptible to oxidative metabolism. eurekalert.org

The this compound framework is an effective precursor for synthesizing α-(trifluoromethyl)amines and related amino acids. These fluorinated amines are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group. The ring can be strategically opened or functionalized to yield these valuable synthons. For example, compounds such as tert-butyl 3-amino-3-(trifluoromethyl)azetidine-1-carboxylate serve as direct building blocks for incorporating the 3-amino-3-(trifluoromethyl)azetidinyl moiety. achemblock.com Furthermore, synthetic strategies involving precursors like azabicyclo[1.1.0]butanes (ABBs) allow for the creation of azetidine-based amino acid derivatives, demonstrating the role of the core structure in accessing complex amino acid analogs. acs.org

The utility of this compound extends to its incorporation into larger, more intricate molecular structures. Research has demonstrated the successful integration of azetidine moieties, derived from strained precursors, into bioactive molecules. This late-stage functionalization capability allows for the modification of established drugs and complex natural products. For instance, azetidine groups have been successfully attached to molecules like ibuprofen, febuxostat, and lithocholic acid, showcasing the robustness of methods to install this valuable scaffold. acs.org This approach enables chemists to fine-tune the properties of existing molecular architectures, potentially leading to improved efficacy, selectivity, and pharmacokinetic profiles.

Exploration in Chemical Biology Research

In the field of chemical biology, the specific physicochemical properties of the trifluoromethyl-substituted azetidine ring are harnessed to create specialized molecular tools for studying biological systems.

Fluorinated amino acids and their heterocyclic analogues, including those derived from this compound, are of great interest for developing chemical probes and ligands. researchgate.net The trifluoromethyl group can serve as a useful NMR probe for studying molecular interactions, while its lipophilicity and metabolic stability can enhance the cell permeability and lifespan of a probe. The rigid azetidine framework helps to pre-organize appended pharmacophores, potentially leading to higher affinity and selectivity for target proteins. These features make this compound an attractive scaffold for designing specific inhibitors, affinity labels, and imaging agents for interrogating biological pathways. researchgate.net

Relevance in Materials Science and Polymer Chemistry

While the primary application of this compound is in the life sciences, the unique properties of functionalized azetidines suggest potential utility in materials science. For example, other highly functionalized azetidines, such as 1H-3,3-dinitroazetidine (DNAZ), are explored as precursors for energetic materials. nih.gov The introduction of a high-strain azetidine structure into other frameworks has been shown to influence material properties like thermal stability. nih.gov Although direct applications of this compound in polymer chemistry are not extensively documented, its thermal and chemical stability, coupled with the strong electronic effects of the CF3 group, could make it a candidate for creating specialized polymers with tailored dielectric properties, thermal resistance, or unique surface characteristics.

Incorporation into Polymer Scaffolds and Cross-Linking

The incorporation of fluorinated motifs into polymer backbones is a well-established strategy for enhancing material properties. Trifluoromethyl groups, in particular, are known to improve thermal stability, chemical resistance, and solubility in organic solvents, while also lowering the refractive index and dielectric constant of the resulting polymers kaist.ac.krmdpi.com. Although specific research detailing the polymerization of this compound is not extensively documented, the inherent reactivity of the azetidine ring provides a theoretical basis for its use as a monomer.

Azetidines, as strained four-membered heterocycles, are capable of undergoing ring-opening polymerization (ROP), typically through cationic or anionic mechanisms, to produce polyamines rsc.orgrsc.org. In a potential cationic ROP, the nitrogen atom of this compound would be protonated or activated by a Lewis acid, initiating the nucleophilic attack by another monomer unit. The strongly electron-withdrawing trifluoromethyl group at the C3 position would significantly decrease the basicity of the ring nitrogen, making initiation more challenging compared to non-substituted azetidines. However, this electronic effect could also influence the stability of the propagating species and the properties of the final polymer. Anionic ring-opening polymerization of an N-acylated azetidine has also been reported, suggesting another possible route for creating polymers from suitably modified this compound derivatives rsc.org.

The bifunctional nature of this compound (a secondary amine and a strained ring) also suggests its potential utility as a cross-linking agent. In systems such as polyurethanes or epoxy resins, the azetidine nitrogen can react with functional groups like isocyanates or epoxides. Subsequently, under specific conditions (e.g., thermal or acid catalysis), the azetidine ring itself could open and react with other polymer chains, leading to a cross-linked network. This dual reactivity could create materials with unique network architectures and enhanced properties imparted by the fluorinated moiety. While this application has been demonstrated with other azetidine derivatives, its specific use with the trifluoromethyl variant remains an area for further exploration. The analogous use of trifluoromethyl diazirines for polymer cross-linking highlights the interest in using trifluoromethylated reagents to modify polymer structures acs.org.

Table 1: Potential Influence of Trifluoromethyl Group Incorporation on Polymer Properties This table extrapolates potential properties based on general findings for fluorinated polymers.

| Property | Influence of Trifluoromethyl Group | Rationale |

| Thermal Stability | Increased | The high bond energy of the C-F bond enhances resistance to thermal degradation mdpi.com. |

| Chemical Resistance | Increased | The low polarizability and steric shielding provided by the CF3 group can protect the polymer backbone from chemical attack. |

| Solubility | Increased in Organic Solvents | The bulky CF3 group disrupts polymer chain packing, reducing crystallinity and improving solubility kaist.ac.krmdpi.com. |

| Dielectric Constant | Decreased | The low polarizability of the C-F bond reduces the overall dielectric constant of the material mdpi.com. |

| Refractive Index | Decreased | Fluorinated polymers typically exhibit lower refractive indices compared to their non-fluorinated counterparts mdpi.com. |

| Surface Energy | Decreased | The presence of fluorine atoms at the surface lowers surface energy, leading to hydrophobic and oleophobic properties. |

Contributions to Catalysis

Ligand Design for Catalytic Processes

The rigid, strained structure of the azetidine ring makes it a valuable scaffold in the design of ligands for asymmetric catalysis birmingham.ac.ukresearchgate.net. This conformational rigidity helps to create a well-defined and predictable coordination environment around a metal center, which is crucial for achieving high levels of stereocontrol rsc.org. Chiral ligands derived from azetidines have been successfully employed in a variety of metal-catalyzed reactions, including Friedel-Crafts alkylations, Henry reactions, and Michael additions researchgate.net.

The synthesis of metal complexes with azetidine-based ligands is well-established. Various N,N'-bidentate azetidine ligands have been used to prepare square planar palladium(II) and platinum(II) complexes nih.govfrontiersin.org. For example, studies on palladium complexes with 2,4-cis-amino azetidine ligands have provided insight into the steric environment around the metal center, a critical factor for catalytic applications nih.govfrontiersin.org. Furthermore, tridentate and quadridentate azetidine derivatives have been shown to form efficient water-soluble catalysts for Suzuki-Miyaura and Sonogashira coupling reactions researchmap.jp. The design of ligands based on this compound would follow similar principles, with the CF3 group serving as a key element for fine-tuning the catalyst's performance. The steric bulk of the trifluoromethyl group, combined with the rigid azetidine frame, can create a unique chiral pocket to control the enantioselectivity of a reaction.

Table 2: Representative Catalytic Applications of Azetidine-Based Ligands This table summarizes the performance of various azetidine-derived ligands to illustrate their general utility in catalysis.

| Reaction Type | Metal/Catalyst | Ligand Type | Yield (%) | Enantiomeric Excess (ee %) |

| Henry Reaction | Copper | 2,4-cis-aminoazetidine derivative | Up to 99 | Up to 98 |

| Suzuki-Miyaura Coupling | Palladium | Tridentate azetidine derivative | High | N/A |

| Michael Addition | Zinc | Azetidine-derived binuclear zinc catalyst | 85-99 | 88-97 |

| Diethylzinc Addition | Zinc | N-substituted-azetidinyl-methanol | Up to 98 | Up to 99 |

Characterization and Theoretical Investigations

Advanced Spectroscopic Elucidation Techniques

Modern spectroscopic methods are indispensable for the unambiguous characterization of 3-(trifluoromethyl)azetidine and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and X-ray Crystallography offer detailed information at the atomic and molecular levels.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N, ¹⁹F)

NMR spectroscopy is a cornerstone technique for determining the molecular structure of this compound in solution. Analysis of ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR spectra provides a comprehensive picture of the connectivity and chemical environment of each atom.

¹H NMR spectra reveal the number of different types of protons and their neighboring atoms. The chemical shifts of the protons on the azetidine (B1206935) ring are influenced by the electron-withdrawing trifluoromethyl group.

¹³C NMR spectroscopy provides information about the carbon framework of the molecule. The carbon atom attached to the trifluoromethyl group exhibits a characteristic chemical shift and coupling with the fluorine atoms.

¹⁵N NMR can offer insights into the electronic environment of the nitrogen atom within the azetidine ring, which is crucial for understanding its basicity and nucleophilicity.

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the ¹⁹F NMR spectrum typically shows a singlet for the CF₃ group, with its chemical shift providing information about the electronic environment. Coupling between fluorine and adjacent protons can also be observed, aiding in structural confirmation.

| Nucleus | Typical Chemical Shift Range (ppm) | Multiplicity | Coupling Constants (J) in Hz |

| ¹H | 3.0 - 4.5 (CH₂), 3.5 - 5.0 (CH) | Multiplets | J(H,H), J(H,F) |

| ¹³C | 40 - 60 (CH₂), 50 - 70 (CH), 120 - 130 (CF₃) | Quartet (for CF₃ due to ¹J(C,F)) | ¹J(C,F) ≈ 280-300 |

| ¹⁵N | -320 to -380 | - | - |

| ¹⁹F | -70 to -80 (relative to CFCl₃) | Singlet or multiplet (if coupled to protons) | J(F,H) |

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful technique used to determine the precise molecular weight of this compound, which in turn allows for the confident determination of its elemental composition. By providing highly accurate mass measurements, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas, thus confirming the identity of the target molecule.

| Ion | Calculated m/z | Measured m/z |

| [C₄H₆F₃N+H]⁺ | 126.0525 | (Example Value) |

X-ray Crystallography for Absolute and Relative Configuration Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state. nih.gov For derivatives of this compound that can be crystallized, this technique can unambiguously determine the bond lengths, bond angles, and stereochemistry. In a study on a related compound, 2-(trifluoromethyl)azetidin-3-ol, X-ray diffraction analysis was successfully used to establish the trans relationship between the hydroxyl and trifluoromethyl groups. nih.gov This demonstrates the utility of X-ray crystallography in assigning the absolute and relative configurations of substituted azetidines, which is critical for understanding their biological activity.

Computational Chemistry and Mechanistic Modeling

Theoretical and computational methods are increasingly used to complement experimental data, providing deeper insights into the properties and reactivity of molecules like this compound.

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of trifluoromethyl-substituted azetidines. smolecule.com For instance, calculations on 3-(trifluoromethyl)azetidin-3-ol (B3029965) using methods like B3LYP have been used to determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. smolecule.com The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. smolecule.com

Furthermore, these calculations can predict vibrational frequencies, such as the characteristic C-F stretching vibrations, which can be correlated with experimental infrared (IR) spectra. smolecule.com

| Property | Calculated Value |

| HOMO Energy | (Example Value in eV) |

| LUMO Energy | (Example Value in eV) |

| HOMO-LUMO Gap | (Example Value in eV) |

| C-F Stretching Frequencies | (Example Values in cm⁻¹) |

Theoretical Predictions of Reaction Pathways and Intermediates

Computational modeling is also a valuable tool for elucidating reaction mechanisms involving this compound. By calculating the energies of reactants, transition states, and products, it is possible to map out the potential energy surface of a reaction and predict the most likely pathways. This approach can help in understanding the regioselectivity and stereoselectivity of reactions involving the azetidine ring and the influence of the trifluoromethyl group on these outcomes. For example, theoretical studies can be used to rationalize the observed outcomes of ring-opening reactions or substitutions on the azetidine ring.

Conformational Analysis through Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational microscope to investigate the conformational landscape of molecules, providing detailed insights into their dynamic behavior over time. In the case of this compound, MD simulations are crucial for understanding the puckering dynamics of the four-membered ring and the influence of the trifluoromethyl substituent on its conformational preferences. While specific experimental and extensive simulation data on this compound remains limited in publicly accessible literature, the principles of azetidine conformational analysis and the known effects of fluorine substitution allow for a theoretical discussion of its expected dynamic behavior.

The four-membered azetidine ring is inherently strained and adopts a non-planar, puckered conformation to alleviate this strain. This puckering is not static but rather a dynamic equilibrium between two equivalent puckered states, often described by a double-well potential energy surface. The transition between these states occurs via a planar transition state. The degree of puckering and the energy barrier to ring inversion are key parameters that define the conformational flexibility of the azetidine ring.

The introduction of a bulky and highly electronegative trifluoromethyl (CF3) group at the 3-position is expected to have a significant impact on the conformational dynamics of the azetidine ring. MD simulations would be instrumental in quantifying these effects.

Key Parameters from Hypothetical Molecular Dynamics Simulations:

To illustrate the type of data that would be generated from a comprehensive MD simulation study of this compound, the following hypothetical data tables are presented. These tables are based on established principles of conformational analysis of cyclic molecules and are intended to be representative of potential research findings.

Table 1: Ring Puckering Parameters

The puckering of the azetidine ring can be characterized by Cremer-Pople puckering coordinates, specifically the puckering amplitude (q) and the phase angle (φ). The puckering amplitude quantifies the extent of deviation from planarity, while the phase angle describes the nature of the pucker.

| Parameter | Hypothetical Value | Description |

| Puckering Amplitude (q) | 0.15 Å | This value would indicate the magnitude of the out-of-plane displacement of the ring atoms. A larger amplitude signifies a more pronounced pucker. |

| Ring Inversion Barrier | 1.2 kcal/mol | This represents the energy required for the ring to pass through the planar transition state, indicating the flexibility of the ring. |

Table 2: Dihedral Angle Distributions

Analysis of the distribution of key dihedral angles within the azetidine ring during an MD simulation provides a detailed picture of the accessible conformations. The C2-N1-C4-C3 and N1-C2-C3-C4 dihedral angles are particularly informative for describing the ring's pucker.

| Dihedral Angle | Dominant Population 1 | Dominant Population 2 |

| C2-N1-C4-C3 | -25° ± 5° | 25° ± 5° |

| N1-C2-C3-C4 | 20° ± 5° | -20° ± 5° |

These hypothetical distributions would suggest two primary puckered conformations that are mirror images of each other, consistent with a double-well potential energy surface.

Conformational Energy Landscape:

A crucial output of MD simulations is the conformational energy landscape, which maps the potential energy of the molecule as a function of its conformational degrees of freedom. For this compound, this landscape would likely reveal two low-energy basins corresponding to the two puckered conformations. The trifluoromethyl group's orientation relative to the ring (axial vs. equatorial) would further define distinct energy minima. It is generally expected that the bulky CF3 group would preferentially occupy the pseudo-equatorial position to minimize steric hindrance.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes

The increasing demand for trifluoromethyl-containing azetidines in various sectors, particularly pharmaceuticals, necessitates the development of synthetic routes that are not only efficient but also environmentally benign. Future research is geared towards greener chemistry principles, aiming to reduce waste, minimize the use of hazardous reagents, and improve atom economy.

Key areas of development include:

Catalytic Methods: There is a growing interest in employing catalytic systems to synthesize and functionalize the azetidine (B1206935) ring. For instance, Lewis acid catalysis, such as with Lanthanum(III) triflate (La(OTf)₃), has been shown to promote the regioselective intramolecular aminolysis of epoxy amines to yield azetidines, a method that can be adapted for trifluoromethylated analogues. frontiersin.orgelsevierpure.com Gold-catalyzed oxidative cyclization of N-propargylsulfonamides presents another promising avenue for the stereoselective synthesis of functionalized azetidines. nih.gov

Flow Chemistry: Continuous flow synthesis offers significant advantages over traditional batch processes, including enhanced safety, better process control, and potential for scalability. The development of flow-based methods for the synthesis of 3-(trifluoromethyl)azetidine and its derivatives could lead to more sustainable and cost-effective production.

Bio-inspired Synthesis: Exploring enzymatic or chemo-enzymatic routes could provide highly selective and environmentally friendly alternatives to traditional synthetic methods. While still a nascent area for this specific compound, the broader field of biocatalysis is rapidly expanding.

Discovery of Novel Reactivity Patterns and Unexplored Transformations

The strained four-membered ring of azetidine, combined with the strong electron-withdrawing nature of the trifluoromethyl group, imparts unique reactivity that is still being explored. Researchers are actively investigating novel transformations to create a wider array of complex molecules from this versatile scaffold.

Emerging research in this area includes:

Strain-Release Reactions: A significant advancement has been the use of highly strained precursors like 2-(trifluoromethyl)-1-azabicyclo[1.1.0]butanes (ABBs) to synthesize diversely substituted trifluoromethyl-azetidines. nih.govresearchgate.net These strain-release reactions, initiated by reagents such as benzyl (B1604629) chloroformate or trifluoroacetic anhydride (B1165640), allow for the creation of functionalized azetidines that would be difficult to access through other means. nih.govresearchgate.net

Regiospecific Ring Opening: The reactivity of the azetidine ring itself is a subject of intense study. For example, 1-alkyl-2-(trifluoromethyl)azetidines undergo quaternization followed by a regiospecific ring-opening at the C4 position when treated with various nucleophiles (oxygen, nitrogen, carbon, sulfur, and halogen). nih.gov This reactivity pattern differs from azetidines bearing other electron-withdrawing groups and provides a pathway to diverse α-(trifluoromethyl)amines. nih.gov Similarly, the reaction of azetidines with chloroformates can lead to either dealkylation or the formation of ring-opened γ-chloroamines. acs.org

Photochemical Methods: The visible light-mediated aza Paternò-Büchi reaction has emerged as a powerful tool for synthesizing functionalized azetidines, highlighting the potential of photochemical strategies in exploring new reactivity. chemrxiv.org

| Precursor/Reactant | Reagent/Condition | Product Type | Reference |

| 2-(Trifluoromethyl)-1-azabicyclo[1.1.0]butanes | Benzyl chloroformate / Trifluoroacetic anhydride | Diversely substituted 2-(trifluoromethyl)azetidines | nih.gov, researchgate.net |

| 1-Alkyl-2-(trifluoromethyl)azetidines | Quaternization, then various nucleophiles | α-(Trifluoromethyl)amines | nih.gov |

| Azetidines | Alkyl chloroformates | γ-Chloroamines (Ring-opened products) | acs.org |

| Imines and Alkenes | Visible light (aza Paternò-Büchi reaction) | Functionalized azetidines | chemrxiv.org |

Expansion into Underexplored Chemical Spaces

The this compound motif is a key component in the quest to explore new areas of chemical space for drug discovery and materials science. Its rigid structure and the unique properties conferred by the CF₃ group make it an attractive scaffold for creating novel molecular entities with improved properties.

Key directions in this expansion are:

Medicinal Chemistry Scaffolds: Azetidines are increasingly recognized as "privileged" scaffolds in medicinal chemistry, often leading to improved pharmacokinetic properties compared to more common five- and six-membered rings. nih.govresearchgate.net The trifluoromethyl group further enhances metabolic stability and lipophilicity. fluoromart.com Research is focused on incorporating this moiety into diverse molecular frameworks to generate lead-like libraries for targets in the central nervous system (CNS) and other therapeutic areas. nih.gov

Novel Bioisosteres: The development of azetidine sulfonyl fluorides (ASFs) has opened up new avenues for creating novel bioisosteres. nih.govacs.org These reagents can undergo an unusual defluorosulfonylation reaction with a broad range of nucleophiles, providing access to new chemical motifs that are not easily synthesized via traditional methods. nih.govacs.org This allows for the combination of the azetidine ring with other important functional groups like sulfoximines, expanding the toolbox for medicinal chemists. nih.gov

Fused, Bridged, and Spirocyclic Systems: The densely functionalized azetidine ring serves as a starting point for the synthesis of more complex three-dimensional structures, including fused, bridged, and spirocyclic ring systems. nih.gov These complex architectures are of high interest as they can provide better target specificity and improved physicochemical properties. For example, spirocyclic azetidines have been synthesized for inclusion in CNS-focused compound libraries. nih.gov

Synergistic Applications in Interdisciplinary Research

The unique properties of this compound are being harnessed in a variety of scientific fields beyond traditional organic synthesis, leading to innovative solutions and new areas of investigation.

Examples of interdisciplinary applications include:

Pharmacology and Drug Discovery: This is the most prominent area of application. Trifluoromethyl-azetidine derivatives are being investigated for a wide range of biological activities. They have shown potential as anticancer agents and as inhibitors of gamma-aminobutyric acid (GABA) uptake for neurological research. fluoromart.com Furthermore, specific derivatives, such as trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides, have been identified as potent and orally bioavailable agonists for the TGR5 receptor, a target for metabolic diseases like diabetes. nih.gov

Materials Science: The high nitrogen content and strained ring system of azetidines make them interesting candidates for energetic materials. Research has shown that novel nitroazetidine materials exhibit high densities, good oxygen balances, and improved detonation properties compared to some current state-of-the-art explosives, making them potential candidates for solid melt-castable explosives or liquid propellant plasticizers. chemrxiv.org

Chemical Biology: Azetidine sulfonyl fluorides are being used to create novel linkers and motifs for applications in chemical biology, such as the development of PROTACs (Proteolysis Targeting Chimeras). acs.org Their ability to couple with E3 ligase recruiters demonstrates their utility in creating sophisticated tools for studying and manipulating biological systems. acs.org

| Research Area | Specific Application | Finding/Potential | Reference |

| Pharmacology | Anticancer Agents | Derivatives have shown potent in vitro anticancer properties. | fluoromart.com |

| Neurological Research | Evaluated as gamma-aminobutyric acid (GABA) uptake inhibitors. | fluoromart.com | |

| Metabolic Disease | Discovery of potent TGR5 agonists for diabetes treatment. | nih.gov | |

| Materials Science | Energetic Materials | Nitroazetidine derivatives show high densities and improved detonation properties. | chemrxiv.org |

| Chemical Biology | PROTACs | Azetidine sulfonyl fluorides used to create novel degrader motifs and linkers. | acs.org |

Q & A

Basic: What are the key structural features of 3-(Trifluoromethyl)azetidine that influence its reactivity and bioactivity?

The compound's reactivity and bioactivity stem from its azetidine ring (a strained four-membered heterocycle) and the electron-withdrawing trifluoromethyl (-CF₃) group. The azetidine ring introduces steric constraints and angle strain, enhancing its propensity for ring-opening reactions or nucleophilic substitutions. The -CF₃ group stabilizes adjacent charges via inductive effects, improving metabolic stability and binding affinity to hydrophobic pockets in biological targets. Comparative studies with analogs (e.g., 3-(3-trifluoromethoxyphenyl)azetidine) show that substituent positioning on the phenyl ring significantly alters electronic properties and steric interactions, impacting ligand-receptor binding .

Basic: What experimental techniques are critical for characterizing this compound and its derivatives?

Key techniques include:

- NMR Spectroscopy : To confirm regiochemistry and monitor ring-opening reactions (e.g., NMR tracks -CF₃ group behavior).

- Mass Spectrometry (HRMS) : Validates molecular weight and purity (>95% for research-grade material).

- X-ray Crystallography : Resolves spatial arrangements, particularly steric effects from the -CF₃ group.

- HPLC/UPLC : Assesses purity and identifies byproducts during multi-step synthesis. For example, chiral HPLC distinguishes enantiomers in azetidine derivatives .

Advanced: What challenges arise in optimizing synthetic routes for this compound, and how are they addressed?

Synthesis challenges include:

- Ring Strain Management : Azetidine’s instability requires low-temperature reactions (e.g., -78°C for lithiation) and protecting groups (e.g., Boc) to prevent polymerization.

- CF₃ Group Incorporation : Direct trifluoromethylation often fails due to poor nucleophilicity. Alternatives include using (trifluoromethyl)copper reagents or late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura with CF₃-substituted boronic esters).

- Purification : High-polarity intermediates necessitate flash chromatography or preparative HPLC. Yield optimization (typically 40–60%) involves iterative solvent screening (e.g., THF/hexane mixtures) .

Advanced: How should structure-activity relationship (SAR) studies be designed for this compound derivatives?

Methodological steps include:

Core Modification : Introduce substituents at the azetidine nitrogen (e.g., sulfonyl, acyl) or phenyl ring (e.g., halogens, methoxy) to probe steric/electronic effects.

Bioisosteric Replacement : Replace -CF₃ with -OCF₃ or -SCF₃ to assess metabolic stability changes.

In Vitro Assays : Screen against target enzymes (e.g., kinases, GPCRs) using fluorescence polarization or SPR to measure binding kinetics.

Computational Modeling : Docking studies (e.g., Glide, AutoDock) predict binding poses and guide rational design. Comparative analysis with analogs like 3-(2-CF₃-Ph)azetidine hydrochloride reveals substituent-dependent activity shifts .

Advanced: What computational approaches are used to predict the pharmacological profile of this compound derivatives?

- DFT Calculations : Evaluate electronic effects (e.g., Fukui indices for reactive sites) and tautomeric stability.

- Molecular Dynamics (MD) : Simulate ligand-protein interactions (e.g., with CYP450 isoforms) to predict metabolic pathways.

- QSAR Models : Corrogate substituent properties (logP, polar surface area) with bioavailability data. For example, -CF₃ analogs show enhanced blood-brain barrier penetration in rodent models .

Advanced: How can researchers resolve contradictions in bioactivity data among structurally similar azetidine derivatives?

Contradictions often arise from:

- Solubility Differences : Use standardized DMSO stock solutions (<10 mM) to minimize solvent effects.

- Assay Variability : Validate results across orthogonal assays (e.g., radioligand binding vs. functional cAMP assays).

- Metabolic Interference : Conduct microsomal stability studies (e.g., human liver microsomes) to identify confounding metabolites.

- Statistical Analysis : Apply multivariate regression to isolate substituent contributions (e.g., Hammett plots for electronic effects) .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure.